5-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
The compound 5-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone features a benzimidazole core fused with a pyridinone moiety, substituted at the 1-position with a 4-chlorobenzyl group and at the 5,6-positions with methyl groups.
Properties
IUPAC Name |
5-[1-[(4-chlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-13-9-18-19(10-14(13)2)25(12-15-3-6-17(22)7-4-15)21(24-18)16-5-8-20(26)23-11-16/h3-11H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQFYFLXVBWWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CNC(=O)C=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The initial step involves the cyclocondensation of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions to form the benzimidazole core.
Dimethylation: The benzimidazole core is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to introduce the dimethyl groups at the 5 and 6 positions.
Pyridinone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of benzimidazole alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
5-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs: Substitution at the Benzyl Group
A closely related compound is 3-{1-[4-(tert-Butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone (CAS 860787-78-6), which shares the benzimidazole-pyridinone core but substitutes the 4-chlorobenzyl group with a 4-tert-butylbenzyl moiety. Key differences include:
| Parameter | Target Compound | tert-Butyl Analog |
|---|---|---|
| Substituent | 4-Chlorobenzyl | 4-tert-Butylbenzyl |
| Molecular Weight (g/mol) | ~385.5 (estimated) | 385.5 |
| Electronic Effects | Electron-withdrawing (Cl) | Electron-donating (t-Bu) |
| Steric Bulk | Moderate | High |
| Purity | Not reported | ≥95% |
| Solubility | Likely lower due to Cl | Potentially higher due to t-Bu |
The 4-chlorobenzyl group introduces electron-withdrawing effects, which may enhance binding to electron-rich protein pockets, whereas the bulky tert-butyl group could improve metabolic stability but reduce solubility .
Benzimidazole Derivatives with Halogen Substituents
lists pyrazole-carboximidamide derivatives with halogenated aryl groups, such as 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 3). While structurally distinct, the 4-chlorophenyl substitution parallels the 4-chlorobenzyl group in the target compound. Halogens like chlorine are frequently used to modulate lipophilicity and binding affinity.
Privileged Scaffolds in Medicinal Chemistry
The benzimidazole core is recognized as a privileged substructure due to its ability to mimic protein surface elements (e.g., β-turns) and bind diverse receptors . Compared to other privileged scaffolds, such as pyrazoles () or imidazolidine-diones (), the benzimidazole-pyridinone hybrid in the target compound offers:
- Enhanced rigidity from aromatic fusion, improving target selectivity.
- Dual hydrogen-bonding sites (pyridinone carbonyl and benzimidazole NH), facilitating interactions with enzymes or receptors.
Biological Activity
5-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The unique structural arrangement of this compound contributes significantly to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C21H19ClN3O, with a molecular weight of 367.85 g/mol. Its structure features a benzimidazole core fused with a pyridinone moiety, characterized by the presence of a 4-chlorobenzyl substituent and dimethyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN3O |
| Molecular Weight | 367.85 g/mol |
| CAS Number | Not specified |
| Structural Features | Benzimidazole core with pyridinone and chlorobenzyl substituent |
Antimicrobial Activity
Benzimidazole derivatives are known for their diverse antimicrobial properties. Research indicates that this compound exhibits notable activity against various Gram-positive and Gram-negative bacteria. For instance, in vitro studies demonstrate that this compound has a minimum inhibitory concentration (MIC) that compares favorably against standard antibiotics like ampicillin and ciprofloxacin .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines. For example, it has been reported to induce apoptosis in human breast cancer cells by modulating pathways associated with cell survival and death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this benzimidazole derivative has demonstrated anti-inflammatory effects. Research suggests that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in various biological pathways, leading to alterations in their activity and subsequent physiological effects.
Case Studies
Several case studies highlight the biological activities of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects compared to control groups .
- Cancer Cell Line Research : In vitro studies on breast cancer cell lines demonstrated that the compound effectively reduced cell viability through apoptosis induction mechanisms .
- Inflammation Model : In an experimental model of inflammation, treatment with this compound led to a marked decrease in inflammatory markers, suggesting its potential use in therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
